6-Bromochroman-2-carboxylic acid
Overview
Description
6-Bromochroman-2-carboxylic acid is a useful research compound. Its molecular formula is C10H9BrO3 and its molecular weight is 257.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Optimization
- Microwave-Assisted Synthesis : 6-Bromochroman-2-carboxylic acid has been synthesized using a microwave-assisted process, optimizing parameters like base type, solvent, and reaction time. This method yields a high degree of purity and efficiency, avoiding tedious purification processes (Cagide, Oliveira, Reis, & Borges, 2019).
Molecular Interactions and Crystallography
- Salt and Co-Crystal Formation : Research into the interactions between 6-bromochromans and carboxylic acid derivatives has led to a better understanding of their binding mechanisms. This research is crucial in crystallography and material science (Jin, Yan, Wang, Xu, Jiang, & Hu, 2012).
Pharmacological Applications
- GPR35 Agonist Research : Derivatives of this compound, such as 8-benzamidochromen-4-one-2-carboxylic acids, have been identified as novel agonists for the orphan G protein-coupled receptor GPR35. These compounds have shown high potency and selectivity, which is significant for drug discovery and understanding the receptor's physiological role (Funke, Thimm, Schiedel, & Müller, 2013).
Chemical Reactions and Catalysis
- Regioselective Cross-Coupling : The carboxylic acid anion moiety in compounds like this compound has been used in regioselective cross-coupling reactions. This is pivotal in organic synthesis, where controlling the position of functional groups is crucial (Houpis, Liu, Wu, Yuan, Wang, & Nettekoven, 2010).
Future Directions
The new synthetic route for 6-Bromochroman-2-carboxylic acid is versatile as several chromone-2-carboxylic acids were obtained with good yields . This method can be used in the development of concise and diversity-oriented libraries based on the chromone scaffold . This study can be seen as a step forward to speed up the discovery of chromone-based multitarget-directed ligands .
Properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-chromene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOBEICKZURYCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)OC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625146 | |
Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99199-54-9 | |
Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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